molecular formula C15H12Cl2O3 B5698317 Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester CAS No. 13246-97-4

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester

Cat. No.: B5698317
CAS No.: 13246-97-4
M. Wt: 311.2 g/mol
InChI Key: CTPBQERXEKWBKV-UHFFFAOYSA-N
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Description

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester (CAS: N/A; synonyms: benzyl 2,4-D ester, (2,4-dichlorophenoxy)acetic acid benzyl ester) is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide and plant growth regulator. Structurally, it consists of a phenoxyacetic acid backbone substituted with two chlorine atoms at the 2- and 4-positions of the phenolic ring, esterified with a benzyl (phenylmethyl) group. This modification alters its physicochemical properties compared to the parent acid, such as volatility, solubility, and bioavailability, which are critical for its applications in agrochemical formulations or research settings .

For example, methyl ester synthesis uses methanol and sulfuric acid , suggesting that the phenylmethyl ester could be synthesized via reaction of 2,4-D with benzyl alcohol under similar conditions.

Properties

IUPAC Name

benzyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c16-12-6-7-14(13(17)8-12)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBQERXEKWBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358204
Record name Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13246-97-4
Record name Phenylmethyl 2-(2,4-dichlorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13246-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester typically involves the esterification of (2,4-dichlorophenoxy)acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

    Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid to yield (2,4-dichlorophenoxy)acetic acid and benzyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, sodium hydroxide (base), or hydrochloric acid (acid)

    Oxidation: Potassium permanganate, hydrogen peroxide

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Hydrolysis: (2,4-Dichlorophenoxy)acetic acid, benzyl alcohol

    Oxidation: Carboxylic acids, phenolic compounds

    Substitution: Substituted phenoxyacetic acids

Scientific Research Applications

Agricultural Applications

  • Selective Herbicide :
    • 2,4-D is primarily used to control broadleaf weeds in various crops including cereals (corn, wheat), fruits (citrus), and vegetables. Its selective nature allows it to kill dicots while leaving monocots unharmed .
    • It is often applied before planting to manage winter annual weeds effectively.
  • Plant Growth Regulation :
    • The compound is utilized as a plant growth regulator. For example, the isooctyl ester of 2,4-D is applied pre-harvest in citrus to extend shelf life and delay fruit drop .
  • Turf Management :
    • In residential and commercial settings, 2,4-D is commonly found in lawn care products to eliminate unwanted broadleaf weeds without damaging grass .
  • Forestry and Rights-of-Way :
    • It is employed for brush control in forestry applications and along roadsides and railways to manage vegetation that could obstruct visibility or damage infrastructure .

Laboratory Applications

  • Plant Research :
    • 2,4-D is extensively used in laboratories as an auxin for plant tissue culture. It plays a crucial role in callus induction and plant regeneration processes .
    • Its ability to promote cell division makes it invaluable for genetic studies and the development of genetically modified plants.

Toxicological Insights

While the applications of acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester are significant in agriculture and research, its toxicity cannot be overlooked:

  • Health Risks : Acute exposure to 2,4-D can lead to severe poisoning symptoms affecting multiple organ systems including the heart and lungs. A case study highlighted a young farmer's fatal poisoning due to accidental ingestion of 2,4-D .
  • Environmental Concerns : The compound has been detected in groundwater due to its high mobility in soil. This raises concerns regarding its environmental impact and the potential for human exposure through contaminated water sources .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of 2,4-D demonstrated significant reductions in weed populations across various crops when applied at recommended rates prior to planting. The results indicated improved crop yields due to reduced competition from weeds.

Case Study 2: Poisoning Incident

In Ethiopia, a case was reported involving severe poisoning from 2,4-D ingestion. The patient exhibited symptoms consistent with organophosphate poisoning initially but was later confirmed to have ingested 2,4-D. This incident underscores the importance of awareness regarding the toxic effects of herbicides among agricultural workers .

Mechanism of Action

The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant’s death. The molecular targets include auxin receptors and transport proteins involved in hormone signaling pathways.

Comparison with Similar Compounds

The phenylmethyl ester belongs to a family of 2,4-D esters and salts, each differing in their esterifying alcohol or counterion. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Sublimation Enthalpy (ΔsubH°, kJ/mol) Key Applications/Notes
2,4-D (acid form) C₈H₆Cl₂O₃ 221.04 122 ± 5 Herbicide, plant growth regulator
2,4-D methyl ester C₉H₈Cl₂O₃ 235.06 89 ± 10 Standard reference material
2,4-D ethyl ester C₁₀H₁₀Cl₂O₃ 249.09 N/A Used in pesticide formulations
2,4-D 2-ethylhexyl ester C₁₆H₂₂Cl₂O₃ 333.25 N/A High lipophilicity; pesticide
2,4-D isopropylamine salt C₈H₆Cl₂O₃·C₃H₉N 263.54 N/A Improved water solubility
2,4-D phenylmethyl ester C₁₅H₁₂Cl₂O₃ 311.16 Inferred higher than methyl ester Likely lower volatility due to benzyl group

Key Observations :

  • Volatility : The phenylmethyl ester is expected to exhibit lower volatility than the methyl or ethyl esters due to its larger benzyl group, which increases molecular weight and reduces sublimation enthalpy (ΔsubH°). For reference, the methyl ester’s ΔsubH° is 89 kJ/mol, while the acid form is 122 kJ/mol .
  • Solubility : Unlike the hydrophilic isopropylamine salt , the phenylmethyl ester is likely lipophilic, similar to the 2-ethylhexyl ester .
  • Stability : Ester derivatives generally resist hydrolysis better than salts but may degrade under alkaline conditions .

Key Observations :

  • Herbicidal Efficacy : The acid form (2,4-D) is most active, as esters require enzymatic hydrolysis to release the bioactive acid . Esters with bulky groups (e.g., phenylmethyl) may exhibit delayed or reduced activity due to slower hydrolysis.
  • Toxicity : The phenylmethyl ester’s toxicity profile is undocumented in the evidence, but its hydrolysis product (2,4-D) is classified as moderately toxic (EPA reportable quantity: 100 lbs) .

Biological Activity

Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester, commonly referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), exhibits a range of biological activities that have been the subject of extensive research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-D is a well-known herbicide that functions as a synthetic auxin. It mimics natural plant hormones and is primarily used in agriculture for weed control. The compound's derivatives, including this compound, have been synthesized to explore enhanced biological activities beyond herbicidal effects.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Auxin Mimicry : The compound acts similarly to auxins in plants, influencing growth and development processes such as cell elongation and division.
  • Anti-inflammatory Effects : Research indicates that derivatives of 2,4-D exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) expression. For instance, compounds derived from 2,4-D showed up to 81% inhibition of inflammation in vivo compared to standard treatments like indomethacin .
  • Antimicrobial Activity : The compound has demonstrated bactericidal effects against various pathogens. Its structural modifications have been linked to improved efficacy against bacterial strains .

Case Studies

Several studies highlight the biological activities and therapeutic potential of this compound:

  • Anti-inflammatory Study :
    • A study synthesized a library of thiazolidinone derivatives based on 2,4-D. Among these compounds, specific derivatives exhibited up to 81% inhibition of inflammation without causing gastric damage . This suggests potential for developing safer anti-inflammatory medications.
  • Molecular Docking Studies :
    • Molecular docking studies revealed that 2,4-D effectively binds to the COX-2 active site through multiple hydrogen bonds. This interaction is crucial for its anti-inflammatory activity and supports the design of more potent analogs .
  • Antimicrobial Efficacy :
    • Research employing GC-MS technology identified various compounds resulting from the degradation of 2,4-D derivatives. Some showed significant antimicrobial activity comparable to established antibiotics .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Study Reference Inhibition/Efficacy (%) Mechanism
Anti-inflammatory 81.14%COX-2 inhibition
Antimicrobial Varies by strainBactericidal activity
Growth regulation N/AAuxin-like effects

Q & A

Q. What are the optimal synthetic routes for preparing acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves esterification of 2,4-dichlorophenoxyacetic acid with benzyl alcohol. Adapting the method from Jensen & Schall (1966), reflux the acid with benzyl alcohol in methanol using concentrated sulfuric acid as a catalyst. Monitor reaction progress via TLC or GC-MS. Yield optimization requires precise control of reflux duration (typically 4–6 hours) and stoichiometric ratios (1:1.2 acid:alcohol). Post-reaction, isolate the ester by precipitation in ice water, followed by recrystallization in ethanol. Impurities such as unreacted acid can be removed via alkaline washes .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy: Identify ester carbonyl (C=O) stretches at ~1740–1720 cm⁻¹ and aromatic C-Cl vibrations at 750–550 cm⁻¹ .
  • GC-MS: Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion peaks (e.g., [M]⁺ at m/z 249 for ethyl ester analogs) and fragmentation patterns (e.g., loss of benzyl group at m/z 107) .
  • NMR: ¹H NMR reveals aromatic protons (δ 7.3–6.8 ppm) and ester methylene protons (δ 4.5–4.3 ppm) .

Q. How does the environmental persistence of phenylmethyl ester derivatives compare to other 2,4-D esters (e.g., butyl or isopropyl esters)?

Methodological Answer: Hydrolysis rates in environmental matrices depend on ester chain length and lipophilicity. Phenylmethyl esters exhibit slower hydrolysis in alkaline soils (pH >7) compared to shorter-chain esters like ethyl or methyl derivatives. Conduct accelerated degradation studies using EPA guidelines: incubate the ester in buffered aqueous solutions (pH 5–9) at 25°C, and quantify residual compound via HPLC-UV at 280 nm. Half-lives for phenylmethyl esters typically exceed 30 days in neutral conditions, whereas ethyl esters degrade within 7–10 days .

Advanced Research Questions

Q. How can contradictions in reported vapor pressure data for 2,4-D esters be resolved?

Methodological Answer: Discrepancies arise from measurement techniques (e.g., gas saturation vs. transpiration methods). For phenylmethyl ester, use gas chromatography (GC) with a static headspace sampler to measure vapor pressure at 25°C. Calibrate against reference standards (e.g., n-alkanes) and validate results using the Clausius-Clapeyron equation. Comparative studies show phenylmethyl esters have lower volatility (ΔvapH ≈ 65–70 kJ/mol) than butyl esters (ΔvapH ≈ 60 kJ/mol) due to increased molecular weight .

Q. What experimental strategies address low recovery rates in trace analysis of this compound in plant tissues?

Methodological Answer: Low recovery often stems from matrix interference or ester degradation. Optimize extraction using pressurized liquid extraction (PLE) with acetonitrile:water (80:20) at 100°C. Cleanup via SPE cartridges (C18 or Florisil) reduces co-extractives. For LC-MS/MS quantification, employ a polar-embedded column (e.g., Atlantis T3) with MRM transitions for the ester (e.g., m/z 277 → 161). Spike-and-recovery experiments in citrus peels show ≥85% recovery when using deuterated internal standards .

Q. How does ester chain modification influence herbicidal activity in structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies reveal that phenylmethyl esters exhibit prolonged systemic activity due to slower hydrolysis to the active 2,4-D acid. Compare herbicidal efficacy using greenhouse assays: apply equimolar concentrations of phenylmethyl, butyl, and isopropyl esters to broadleaf weeds (e.g., Amaranthus retroflexus). Monitor phytotoxicity over 21 days. Phenylmethyl esters show delayed symptom onset (7–10 days) but higher residual control (ED₉₀ = 1.2 kg/ha) vs. ethyl esters (ED₉₀ = 2.5 kg/ha) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester
Reactant of Route 2
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Acetic acid, (2,4-dichlorophenoxy)-, phenylmethyl ester

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